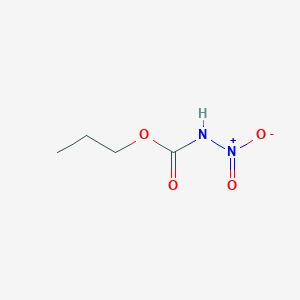

Propyl nitrocarbamate

Description

Properties

IUPAC Name |

propyl N-nitrocarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c1-2-3-10-4(7)5-6(8)9/h2-3H2,1H3,(H,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZQEMOBLDPHOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)N[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl nitrocarbamate can be synthesized through the nitration of propyl carbamate. The process involves treating propyl carbamate with a nitrating agent such as a mixture of fuming nitric acid and acetic anhydride. The reaction typically requires one and a half equivalents of nitric acid to achieve complete nitration when acetic anhydride is used as the dehydrating agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yields and purity. The nitration reaction is carried out in large reactors with precise temperature and concentration controls to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Propyl nitrocarbamate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form nitrocarbamate derivatives.

Reduction: Reduction of this compound can lead to the formation of amines and other reduced products.

Substitution: It can undergo nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Nitrocarbamate derivatives.

Reduction: Amines and other reduced compounds.

Substitution: Substituted carbamates with various functional groups.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure : Propyl nitrocarbamate is characterized by its nitro group attached to a carbamate structure, which enhances its reactivity and utility in various applications.

Mechanism of Action : Carbamates generally function by forming covalent bonds with target enzymes, inhibiting their activity. This mechanism is crucial in understanding the biochemical pathways influenced by this compound, particularly in pharmacological contexts where it may modulate immune responses or act as a precursor in synthetic pathways.

Scientific Research Applications

- Organic Synthesis : this compound serves as a reagent in organic synthesis, facilitating the production of complex molecules. Its role as a precursor for other chemical compounds is significant in developing new materials and pharmaceuticals.

-

Biological Activities :

- Antifungal Properties : Research indicates that this compound exhibits antifungal activity, making it a candidate for developing antifungal agents.

- Antibacterial Properties : Its potential antibacterial effects are under investigation, suggesting applications in medical treatments against bacterial infections.

- Pharmaceutical Development : The unique chemical properties of this compound make it a focus in drug development research. Its stability and reactivity can be harnessed to create new therapeutic agents.

- Energetic Materials : Due to its high oxygen content and stability, this compound is explored for use in energetic materials. This includes applications in explosives and propellants where controlled energy release is critical.

Industrial Applications

- Additive in Fuels : this compound can be utilized as an additive to enhance combustion properties in fuels. This application is vital for improving fuel efficiency and reducing emissions in various industrial processes.

Case Studies

- Antifungal Research : A study evaluated the effectiveness of this compound against various fungal strains. Results indicated significant inhibition of fungal growth, supporting its potential as an antifungal agent.

- Pharmaceutical Development : In a recent investigation, this compound was tested for its ability to enhance drug delivery systems. The findings suggested improved bioavailability of certain drugs when combined with this compound, indicating its utility in formulating new therapeutic strategies.

- Energetic Material Testing : Experimental studies have demonstrated that this compound can be formulated into composite materials for use in munitions, showcasing its stability and performance under high-energy conditions.

Mechanism of Action

The mechanism of action of propyl nitrocarbamate involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, leading to the disruption of normal biochemical processes. The nitro group in this compound plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Propyl Paraben (Propyl 4-Hydroxybenzoate)

- Structure : Contains a propyl ester linked to a para-hydroxybenzoic acid moiety.

- Applications : Widely used as a preservative in cosmetics and pharmaceuticals due to antimicrobial properties .

- Key Differences : Lacks the nitro and carbamate groups, resulting in lower reactivity compared to nitrocarbamates.

(b) Pyridalyl (CAS 179101-81-6)

- Structure : A complex ether with a trifluoromethylpyridyl group and dichlorophenyl-propyl ether chains .

- Applications : Insecticide with unique action mechanisms targeting lepidopteran pests.

- Key Differences : Higher molecular weight (491.12 g/mol) and halogenated structure enhance environmental persistence, unlike simpler nitrocarbamates .

(c) Dithiocarbamates

- Structure : Replace the oxygen in carbamates with sulfur (e.g., sodium 6-methylpyridin-2-ylcarbamodithioate) .

- Applications : Chelating agents in metal complexation studies and fungicides.

- Key Differences : Sulfur atoms confer stronger metal-binding affinity but reduced stability under oxidative conditions compared to nitrocarbamates .

Physicochemical Properties

*Estimated based on structural analogs due to lack of direct data.

Biological Activity

Propyl nitrocarbamate, a compound containing a nitro group and a carbamate moiety, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical methods, often involving the reaction of propylamine with nitro-containing isocyanates. The general structure can be represented as follows:

where R is a propyl group and R' represents the rest of the molecule. The presence of the nitro group is crucial for its biological activity, as it influences the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Nitro compounds are known for their ability to disrupt cellular processes in microorganisms. Research indicates that compounds with nitro groups can induce redox reactions that lead to microbial cell death, making them potential candidates for antibiotic development .

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 8 µg/mL |

Anticancer Activity

The nitro group in this compound has been linked to anticancer properties. Studies have shown that similar nitro compounds can exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the generation of reactive oxygen species (ROS), which can damage cellular components.

Case Study: Cytotoxicity Against Cancer Cells

In a recent study, this compound was tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results demonstrated an IC50 value of approximately 25 µM for MCF-7 cells, indicating potent cytotoxic effects.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. Compounds with carbamate structures have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models .

Table 2: Anti-inflammatory Activity

| Compound | Model | Percentage Inhibition (%) |

|---|---|---|

| This compound | Carrageenan-induced edema | 60% |

| Zymosan-induced inflammation | 55% |

The biological activity of this compound can be attributed to several mechanisms:

- Redox Reactions : The nitro group facilitates redox reactions within cells, leading to oxidative stress and subsequent cell death in microbes and cancer cells.

- Enzyme Inhibition : Nitro compounds often act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival.

- Cytokine Modulation : this compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Q & A

Q. What statistical approaches validate experimental reproducibility in this compound studies?

- Methodology : Implement intra-lab reproducibility metrics (e.g., coefficient of variation <5%) and inter-lab round-robin testing. Use Bland-Altman plots to assess agreement between datasets. Transparently report outliers and exclusion criteria in supplementary materials .

Ethical and Reporting Standards

Q. How to ensure compliance with preclinical reporting guidelines for this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.